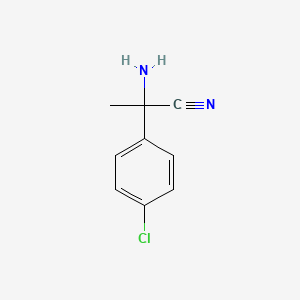
2-Amino-2-(4-chlorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H9ClN2. It is a nitrile derivative that features an amino group and a 4-chlorophenyl group attached to a propanenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chlorophenyl)propanenitrile typically involves the reaction of 4-chlorobenzyl cyanide with ammonia or an amine under specific conditions. One common method includes the use of a base such as sodium or potassium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(4-chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-2-(4-bromophenyl)propanenitrile
- 2-Amino-2-(4-fluorophenyl)propanenitrile
- 2-Amino-2-(4-methylphenyl)propanenitrile
Comparison: 2-Amino-2-(4-chlorophenyl)propanenitrile is unique due to the presence of the chloro group, which can influence its reactivity and interactions. Compared to its bromine, fluorine, and methyl analogs, the chloro derivative may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological activities .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-amino-2-(4-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H9ClN2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5H,12H2,1H3 |
InChI Key |
XHKHEJOQRCPUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















